

# A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Difluoromethoxy)benzylamine

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## Compound of Interest

Compound Name: **2-(Difluoromethoxy)benzylamine**

Cat. No.: **B2406427**

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This guide provides an in-depth analysis of the physicochemical properties of **2-(Difluoromethoxy)benzylamine**, a key building block in modern medicinal chemistry. As researchers and drug development professionals, a thorough understanding of a compound's fundamental characteristics is paramount for its effective application. This document moves beyond a simple data sheet, offering insights into the causality behind these properties and providing robust, field-proven protocols for their validation. The integration of a difluoromethoxy group onto the benzylamine scaffold imparts unique electronic and conformational properties, making this compound a valuable intermediate in the synthesis of novel therapeutic agents.[\[1\]](#) [\[2\]](#)[\[3\]](#)

## Core Compound Identity and Structure

Accurate identification is the foundation of all subsequent research. **2-(Difluoromethoxy)benzylamine** is a substituted aromatic amine with the following key identifiers:

- IUPAC Name: [2-(difluoromethoxy)phenyl]methanamine[\[4\]](#)
- CAS Number: 243863-36-7[\[4\]](#)[\[5\]](#)
- Molecular Formula: C<sub>8</sub>H<sub>9</sub>F<sub>2</sub>NO[\[5\]](#)[\[6\]](#)
- Molecular Weight: 173.16 g/mol [\[4\]](#)[\[6\]](#)

- Chemical Structure:

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Caption: 2D Structure of **2-(Difluoromethoxy)benzylamine**.

The presence of the difluoromethoxy (-OCHF<sub>2</sub>) group is critical. Unlike the more common trifluoromethoxy group, the C-H bond in the difluoromethoxy moiety can act as a weak hydrogen bond donor, influencing conformational preferences and interactions with biological targets.<sup>[3]</sup> The benzylamine portion is a well-established pharmacophore found in numerous FDA-approved drugs, often interacting with key residues in enzyme active sites or receptors.<sup>[7]</sup> <sup>[8]</sup>

## Summary of Physicochemical Properties

The following table summarizes the key physicochemical data for **2-(Difluoromethoxy)benzylamine** as a liquid. It is crucial to note that several of these values are predicted through computational models and should be experimentally verified for any cGMP application.

Property	Value	Source
Physical State	Liquid	<a href="#">[1]</a> <a href="#">[5]</a>
Appearance	Clear, colorless to yellow liquid	<a href="#">[5]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Boiling Point	214.1 ± 35.0 °C (Predicted)	<a href="#">[1]</a> <a href="#">[2]</a>
Density	1.196 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a> <a href="#">[2]</a>
Refractive Index	1.4885 - 1.4935 @ 20°C	<a href="#">[9]</a>
pKa	8.60 ± 0.10 (Predicted)	<a href="#">[6]</a>
XLogP3	1.8 (Predicted)	<a href="#">[4]</a>

## Lipophilicity and Solubility: A Deeper Dive

Lipophilicity, often expressed as LogP, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).<sup>[11]</sup> For **2-(Difluoromethoxy)benzylamine**, the predicted LogP value is 1.8, indicating it is moderately lipophilic.

**(Difluoromethoxy)benzylamine**, the predicted LogP of 1.8 suggests a moderate level of lipophilicity, indicating it is more soluble in organic solvents than in water.<sup>[4][12]</sup>

A positive LogP value signifies a higher concentration in the organic phase (typically n-octanol) compared to the aqueous phase in a partition test.<sup>[11]</sup> A value of 1.8 implies an approximate 63:1 ratio of the compound in the organic versus the aqueous phase. This property is consistent with safety data suggesting the compound is "not likely mobile in the environment due its low water solubility".<sup>[5]</sup> While soluble in common organic solvents like ethanol and methanol, its aqueous solubility is expected to be limited.<sup>[13]</sup>

## Workflow for Experimental LogP Determination (Shake-Flask Method)

The Shake-Flask method, while time-consuming, remains the gold standard for its accuracy.<sup>[11]</sup> This protocol is a self-validating system, ensuring equilibrium is reached and measurements are accurate.



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Caption: Experimental workflow for LogP determination via the Shake-Flask method.

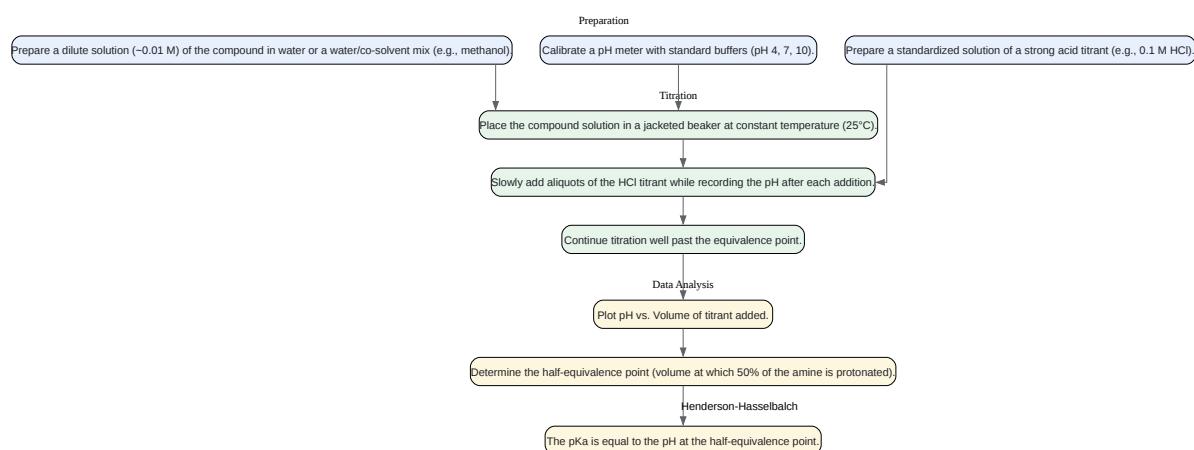
## Acidity and Basicity Profile (pKa)

The pKa value is fundamental to understanding a compound's ionization state at different physiological pHs, which directly impacts its solubility, permeability, and target binding. The predicted pKa of 8.60 for **2-(Difluoromethoxy)benzylamine** corresponds to the protonation of the primary amine group ( $\text{R-NH}_2 + \text{H}^+ \rightleftharpoons \text{R-NH}_3^+$ ).<sup>[6]</sup> This value indicates that at physiological pH (7.4), the compound will exist predominantly in its protonated, cationic form, which typically enhances aqueous solubility but may reduce membrane permeability compared to the neutral form.

The electron-withdrawing nature of the ortho-difluoromethoxy group is expected to decrease the basicity of the benzylamine nitrogen (i.e., lower its  $pK_a$ ) compared to unsubstituted benzylamine ( $pK_a \approx 9.3$ ). This is a key insight for medicinal chemists, as this electronic modulation can be used to fine-tune the compound's properties.

## Workflow for Experimental $pK_a$ Determination (Potentiometric Titration)

Potentiometric titration is a robust method for determining the  $pK_a$  of basic functional groups.

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Caption: Workflow for determining the pKa of a basic compound via potentiometric titration.

## Spectroscopic Characterization

Spectroscopic data provides an unequivocal fingerprint of the compound.

- Infrared (IR) Spectroscopy: An FTIR spectrum of **2-(Difluoromethoxy)benzylamine** is available, which is crucial for identifying its functional groups.<sup>[4]</sup> Key expected peaks include N-H stretching vibrations for the primary amine (typically two bands around 3300-3400  $\text{cm}^{-1}$ ), C-H stretches for the aromatic ring, and strong C-F and C-O stretching bands associated with the difluoromethoxy group.<sup>[4][14]</sup>
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for this compound were not found in the initial search,  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR would be essential for full structural confirmation. The  $^{19}\text{F}$  NMR would be particularly informative, showing a characteristic doublet (split by the adjacent proton) for the  $-\text{OCHF}_2$  group.

## Safety, Handling, and Storage

Proper handling is critical due to the compound's hazardous nature.

- Primary Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage.<sup>[4][5]</sup> Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.<sup>[5]</sup>
- Handling: All manipulations should be performed in a well-ventilated chemical fume hood.<sup>[5]</sup> Avoid inhalation of vapors. After handling, wash hands and any exposed skin thoroughly.<sup>[5]</sup>
- Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8°C.<sup>[1][2]</sup> <sup>[6]</sup> It should be protected from light.<sup>[1][6]</sup>

## Conclusion

**2-(Difluoromethoxy)benzylamine** is more than a mere chemical intermediate; it is a carefully designed building block that leverages the unique properties of fluorine chemistry for advanced applications in drug discovery. Its moderate lipophilicity, coupled with the basicity of its amine group, provides a versatile scaffold for creating molecules with tailored ADME profiles. The protocols and data presented in this guide offer a comprehensive framework for researchers to

confidently utilize this compound in their synthetic and developmental workflows, ensuring both scientific integrity and operational safety.

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